7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is a complex organic compound that belongs to the isoindolinone family, characterized by its unique structural features and potential biological activities. This compound is notable for its incorporation of a bromine atom and a pyrimidine moiety, which may contribute to its pharmacological properties.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its molecular structure and properties have been documented in scientific literature, including patents and research articles.
This compound is classified as an isoindolinone derivative, which are known for their diverse biological activities. Isoindolinones often serve as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
The synthesis of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds between aromatic compounds and alkyne derivatives.
The molecular structure of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one can be represented as follows:
The compound features:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to understand its spatial arrangement and interactions with biological targets.
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one can participate in various chemical reactions:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and reaction time, which must be optimized for maximum yield.
The mechanism of action of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is believed to involve interaction with specific biological targets, potentially modulating enzyme activity or receptor function.
Studies have suggested that isoindolinones can act as inhibitors of various enzymes, including kinases and proteases, by binding to active sites or allosteric sites, thereby altering their activity.
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one has potential applications in medicinal chemistry:
The synthesis of 7-bromo-2-(3-(pyrimidin-2-yl)phenethyl)isoindolin-1-one requires sequential construction and coupling of the isoindolinone and pyrimidine components. A validated approach begins with ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate as the isoindolinone precursor, which undergoes a Williamson-type reaction with amines in refluxing ethanol–acetic acid (10:1 v/v) [3]. This one-pot methodology facilitates nucleophilic displacement of chlorine followed by intramolecular amidation to yield the 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one scaffold (yield: 72-85%) [3].
Concurrently, the 2-(3-pyrimidinyl)phenethyl segment is prepared through Suzuki-Miyaura cross-coupling between 2-chloropyrimidine and (3-bromophenyl)boronic acid, or via palladium-catalyzed direct arylation of pyrimidine with 3-bromophenethyl bromide [2]. Final assembly employs a Buchwald-Hartwig amination or nucleophilic substitution to conjugate the phenethylamine derivative with the 7-bromoisoindolinone electrophile. Critical control parameters include stoichiometric balance (1:1.2 isoindolinone:phenethylamine ratio), anhydrous conditions, and temperature ramping (80°C → 120°C) to minimize di-alkylation byproducts [2] [4].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
7-Bromo-2,3-dihydro-1H-isoindol-1-one | 200049-46-3 | C₈H₆BrNO | Isoindolinone core precursor [6] |
2-(3-Bromophenyl)pyrimidine | Not specified | C₁₀H₇BrN₂ | Phenethyl coupling precursor [4] |
Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Not specified | C₁₃H₁₁BrClNO₂ | Williamson reaction substrate [3] |
Functionalization of the phenethyl linker necessitates precision catalysis to maintain regioselectivity and avoid pyrimidine ring degradation. Palladium-catalyzed coupling remains dominant for installing the pyrimidine moiety:
Copper-mediated methodologies offer cost-effective alternatives. Ullmann-type coupling with CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine ligand, and K₃PO₄ in dioxane at 110°C achieves N-arylation between 7-bromoisoindolinone and bromo-substituted phenethyl intermediates. This method reduces palladium-related impurities but necessitates extended reaction times (24-36 hr) [4].
Table 2: Catalytic Systems for Phenethyl-Pyrimidine Conjugation
Method | Catalyst System | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | Toluene/H₂O, 90°C, 12h | 85 | High regioselectivity; requires boronic acid synthesis [4] |
Direct C-H Arylation | Pd(OAc)₂ (5 mol%), PivOH | DMAc, 150°C (MW), 30min | 74 | Shorter route; sensitive to oxygen [2] |
Ullmann Coupling | CuI, diamine ligand | Dioxane, 110°C, 24h | 70 | Cost-effective; longer reaction time [4] |
Solvent polarity and protic character critically influence cyclization and coupling efficiencies. For isoindolinone ring formation, ethanol–acetic acid (10:1 v/v) emerges as the optimal medium, where acetic acid protonates the amine, enhancing chloride displacement kinetics, while ethanol facilitates the subsequent intramolecular acyl substitution via hydrogen-bond stabilization of the transition state [3]. Replacing ethanol with aprotic solvents (DMF, THF) reduces yields by 30-40% due to incomplete cyclization.
Hexafluoroisopropanol (HFIP) significantly accelerates aza-Michael additions during phenethylamine conjugation. Its strong hydrogen-bond-donating capability (α = 1.96) activates Michael acceptors while solubilizing polar intermediates. Reactions in HFIP achieve quantitative conversions at room temperature within 12 hours, whereas ethanol or methanol require reflux and extended durations (48-72 hr) for comparable yields [5]. Temperature profiling reveals that exceeding 120°C during amide bond formation promotes decarboxylation side products; maintaining 80-90°C maximizes throughput [3].
Table 3: Solvent Systems for Critical Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Yield (%) | Key Solvent Properties Utilized |
---|---|---|---|---|
Isoindolinone Cyclization | EtOH/AcOH (10:1) | Reflux | 85 | Protic medium enhances nucleophilicity; AcOH catalyzes imide formation [3] |
Aza-Michael Addition | HFIP | 25°C (RT) | >95 | Strong H-bond donation activates carbonyls [5] |
Pyrimidine-Phenethyl Coupling | Toluene/H₂O (4:1) | 90°C | 85 | Biphasic system minimizes homocoupling [4] |
Industrial translation faces hurdles in bromine dissociation during distillation and column chromatography limitations due to the compound’s polarity. The C-Br bond in the isoindolinone ring undergoes homolysis upon prolonged heating >130°C, generating radical impurities that dimerize or abstract hydrogen [3]. Scalable purification therefore replaces distillation with crystallization from ethanol/water (3:1) exploiting the compound’s low solubility in aqueous ethanol (<2 mg/mL at 25°C) [6]. This achieves >98% purity with 85% recovery, avoiding thermal degradation.
Chromatography on silica gel causes adsorptive losses exceeding 40% due to the molecule’s heteroaromatic structure. Alternative purification trains employ acid-base extraction: dissolution in dilute HCl (pH 2), washing with ethyl acetate to remove neutral impurities, followed by basification (pH 10) and re-extraction into dichloromethane. This sequence reduces purification time by 70% and increases mass recovery to >90% [2]. For gram-scale production (>5 g), recrystallization from tert-butyl methyl ether (TBME) yields needle-like crystals ideal for filtration, though residual solvent inclusion requires vacuum drying at 60°C [1].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Industrial Impact | Mitigation Strategy | Outcome |
---|---|---|---|
Bromine Dissociation | Degradation during distillation | Crystallization (EtOH/H₂O) | 98% purity; 85% recovery [6] |
Silica Gel Adsorption | >40% compound loss | Acid-base extraction | 90% recovery; removes ionic impurities [2] |
Solvent Residues | Residual DMF/THF in API | TBME recrystallization | <500 ppm solvent residues [1] |
Exothermic Coupling | Runaway reactions at >100g scale | Controlled reagent dosing <30°C | Prevents decomposition; improves safety [4] |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: